5-Fluoro-2-(trifluoromethyl)benzyl bromide
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Description
Synthesis Analysis
The synthesis of fluorinated compounds is a topic of interest due to their importance in pharmaceuticals and agrochemicals. Paper describes the synthesis of fluorinated nucleosides from d-xylose, which involves anion glycosylation reactions. This indicates that similar strategies could potentially be applied to the synthesis of "5-Fluoro-2-(trifluoromethyl)benzyl bromide" by using appropriate precursors and reaction conditions.
In paper , the synthesis of 1-Bromo-3,5-bis(trifluoromethyl)benzene is achieved through the treatment of a precursor with N,N'-dibromo-5,5-dimethylhydantoin in acidic media. This suggests that bromination reactions in the presence of acid could be a viable method for introducing bromine into the benzyl position of a fluorinated benzene derivative.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is crucial for their reactivity and physical properties. Paper discusses the synthesis and structure of a bromo-fluoro-substituted benzocycloheptene, providing insights into the crystalline structure of such compounds. Although the specific structure of "5-Fluoro-2-(trifluoromethyl)benzyl bromide" is not analyzed, the methodologies used in this paper could be applied to determine its molecular structure.
Chemical Reactions Analysis
Fluorinated compounds often undergo unique chemical reactions due to the presence of fluorine atoms. Paper explores the benzylic bromination of a selectively fluorinated cyclohexane, leading to various derivatives. This demonstrates the reactivity of the benzylic position in fluorinated compounds, which is relevant for understanding the chemical reactions that "5-Fluoro-2-(trifluoromethyl)benzyl bromide" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the electronegativity and small size of fluorine atoms. While the papers provided do not directly discuss the properties of "5-Fluoro-2-(trifluoromethyl)benzyl bromide," they do provide case studies of similar compounds. For instance, paper mentions the selective fluorination of pentofuranosides, which could affect the compound's solubility and stability. These properties are important for the practical application of fluorinated compounds in various industries.
Safety And Hazards
5-Fluoro-2-(trifluoromethyl)benzyl bromide is classified as a dangerous substance. It has a GHS05 pictogram, and its hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
2-(bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-4-5-3-6(10)1-2-7(5)8(11,12)13/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZWBTRGSDOAIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CBr)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372158 |
Source
|
Record name | 5-Fluoro-2-(trifluoromethyl)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(trifluoromethyl)benzyl bromide | |
CAS RN |
239135-48-9 |
Source
|
Record name | 5-Fluoro-2-(trifluoromethyl)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 239135-48-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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